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Compound of Interest

Compound Name: 2-Acetylamino-5-iodopyridine

Cat. No.: B1301817

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and expected
analytical data for the structure elucidation of 2-Acetylamino-5-iodopyridine (CAS No: 66131-
78-0).[1] Due to the limited availability of published experimental spectra for this specific
compound, this document presents a detailed framework of predicted spectroscopic data
based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass
spectrometry (MS), and infrared (IR) spectroscopy. The guide is intended to serve as a
practical resource for researchers in the fields of medicinal chemistry, organic synthesis, and
pharmaceutical development, offering standardized experimental protocols and a logical
workflow for the structural characterization of this and similar heterocyclic compounds.

Introduction

2-Acetylamino-5-iodopyridine, with the chemical formula C7H7IN20, is a halogenated
pyridine derivative.[1] Such compounds are of significant interest in medicinal chemistry and
materials science due to the versatile reactivity of the pyridine ring and the potential for the
iodo-substituent to participate in cross-coupling reactions. Accurate structural confirmation is a
critical step in the synthesis and application of this molecule. This guide outlines the synergistic
application of modern spectroscopic techniques to unequivocally determine its molecular
structure.
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Physicochemical Properties

A summary of the known physical and chemical properties of 2-Acetylamino-5-iodopyridine is
presented in Table 1.

Property Value Reference
CAS Number 66131-78-0 [1]
Molecular Formula C7H7IN20 [1]
Molecular Weight 262.05 g/mol [1]

Melting Point 156-158 °C [1][2]
Appearance White to off-white solid

Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 2-Acetylamino-5-
iodopyridine. These predictions are based on the analysis of its constituent functional groups
and the known spectroscopic behavior of analogous structures.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR spectroscopy is a powerful tool for identifying the number, connectivity, and chemical
environment of hydrogen atoms in a molecule. The predicted *H NMR spectral data for 2-
Acetylamino-5-iodopyridine in a suitable deuterated solvent (e.g., DMSO-ds) are
summarized in Table 2.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~10.3 Singlet (s) 1H N-H (amide)
~8.5 Doublet (d) 1H H-6 (Pyridine)
Doublet of Doublets o
~8.1 1H H-4 (Pyridine)
(dd)
~7.9 Doublet (d) 1H H-3 (Pyridine)
~2.1 Singlet (s) 3H -CHs (acetyl)

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The
predicted 13C NMR chemical shifts for 2-Acetylamino-5-iodopyridine are presented in Table
3. In pyridine, the carbon atom at position C2 is directly attached to the more electronegative
nitrogen atom, leading to a downfield shift in the 13C NMR spectrum.[3]

Chemical Shift (6, ppm) Assignment
~169 C=0 (amide)
~152 C-2 (Pyridine)
~150 C-6 (Pyridine)
~145 C-4 (Pyridine)
~115 C-3 (Pyridine)
~80 C-5 (Pyridine, C-I)
~24 -CHs (acetyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural identification. For 2-Acetylamino-5-iodopyridine,
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electron ionization (EI) would likely be a suitable method. The expected major fragments are
listed in Table 4.

m/z Ratio Proposed Fragment

262 [M]* (Molecular lon)

220 [M - CzHz20]* (Loss of ketene)
193 [M - C2H20 - HCN]J*

127 ("

43 [CH3CO]J* (Acetyl cation)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The
characteristic IR absorption bands expected for 2-Acetylamino-5-iodopyridine are
summarized in Table 5.

Wavenumber (cm~—2) Intensity Assignment

~3300 Medium N-H stretch (amide)
~3050 Weak C-H stretch (aromatic)
~2950 Weak C-H stretch (aliphatic)
~1680 Strong C=0 stretch (amide I)

N-H bend (amide II) and

~1580 Medium C=C/C=N stretch (pyridine

ring)

) C=C/C=N stretch (pyridine

~1400 Medium )

ring)

C-H out-of-plane bend
~820 Strong ]

(aromatic)
~550 Medium C-I stretch
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra to determine the carbon-hydrogen framework of
the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetylamino-5-iodopyridine in
about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-ds or CDCI3) in a 5 mm NMR
tube.

e 1H NMR Acquisition:
o Tune and shim the spectrometer for the specific sample.

o Acquire a standard one-dimensional *H NMR spectrum. Typical parameters include a 30-
degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to
achieve a good signal-to-noise ratio.

o Reference the spectrum to the residual solvent peak.
e 13C NMR Acquisition:

o Acquire a proton-decoupled 13C NMR spectrum. This typically requires a larger number of
scans than *H NMR due to the lower natural abundance of 13C.

o Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - El, or Electrospray lonization - ESI).

Procedure (for EI-MS):

o Sample Introduction: Introduce a small amount of the solid sample into the ion source via a
direct insertion probe or after separation by gas chromatography if the compound is
sufficiently volatile and thermally stable.

 lonization: Bombard the sample with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, often equipped with an Attenuated Total Reflectance
(ATR) accessory for solid samples.

Procedure (using ATR-FTIR):

e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
subtract contributions from the instrument and atmosphere.

o Sample Application: Place a small amount of the solid 2-Acetylamino-5-iodopyridine
sample directly onto the ATR crystal.

e Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the
crystal and acquire the FTIR spectrum.[4] The spectrum is typically recorded over a range of
4000-400 cm~1.[5]

Visualized Workflow for Structure Elucidation
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The logical flow of experiments and data interpretation for the structure elucidation of 2-
Acetylamino-5-iodopyridine is depicted in the following diagrams.

Synthesis & Purification

Synthesis of
2-Acetylamino-5-iodopyridine

Purification
(e.g., Recrystallization)

NMR Spectroscopy Mass Spectrometry Infrared Spectroscopy

(FTIR)

Data Interpi structure Confirmation

Combined Data Analysis

Structure Confirmation of
2-Acetylamino-5-iodopyridine

Click to download full resolution via product page

A logical workflow for the synthesis and structural elucidation of 2-Acetylamino-5-
iodopyridine.
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Relationship between spectroscopic techniques and the structural features of 2-Acetylamino-
5-iodopyridine.

Conclusion

The structural elucidation of 2-Acetylamino-5-iodopyridine can be confidently achieved
through the combined application of NMR spectroscopy, mass spectrometry, and infrared
spectroscopy. This technical guide provides a comprehensive framework of the expected data
and standardized protocols for these analyses. While the presented data is predictive, it serves
as a robust guide for researchers undertaking the synthesis and characterization of this and
structurally related compounds, ensuring a systematic and effective approach to molecular

structure confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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